An In-depth Technical Guide to 3-Ethyl-1-pentyn-3-ol: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 3-Ethyl-1-pentyn-3-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis and purification, and key analytical data for 3-Ethyl-1-pentyn-3-ol (CAS No: 6285-06-9). This tertiary alkynyl alcohol is a valuable building block in organic synthesis, with applications in the agrochemical, pharmaceutical, and dyestuff fields.[1][2] This document aims to serve as a critical resource for professionals engaged in research and development requiring this versatile chemical intermediate.
Chemical Identity and Physical Properties
3-Ethyl-1-pentyn-3-ol is a clear, colorless to pale yellow liquid at room temperature.[1] It is characterized by the presence of a terminal alkyne and a tertiary alcohol functional group, which dictates its reactivity and physical characteristics.
Table 1: Chemical Identifiers and General Properties
| Identifier | Value | Reference |
| IUPAC Name | 3-ethylpent-1-yn-3-ol | [3] |
| CAS Number | 6285-06-9 | [1] |
| Molecular Formula | C₇H₁₂O | [1][3] |
| Molecular Weight | 112.17 g/mol | [1][3] |
| Canonical SMILES | CCC(CC)(C#C)O | [3] |
| InChI Key | PUNRPAWKFTXZIW-UHFFFAOYSA-N | [3] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Boiling Point | 138-140 °C (lit.) | [1] |
| Density | 0.872 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.439 (lit.) | [1] |
| Solubility | Not miscible in water | [1] |
| pKa | 13.34 ± 0.29 (Predicted) | [1] |
Synthesis and Purification: Experimental Protocol
The most common and efficient method for the synthesis of 3-Ethyl-1-pentyn-3-ol is the Grignard reaction. This involves the nucleophilic addition of an ethynyl Grignard reagent to 3-pentanone. The following protocol is a representative procedure based on established methods for analogous tertiary alcohol synthesis.
Synthesis via Grignard Reaction
Reaction Scheme: CH₃CH₂MgBr + HC≡CH → HC≡CMgBr + CH₃CH₃ HC≡CMgBr + (CH₃CH₂)₂CO → (CH₃CH₂)₂C(OMgBr)C≡CH (CH₃CH₂)₂C(OMgBr)C≡CH + H₃O⁺ → (CH₃CH₂)₂C(OH)C≡CH + Mg²⁺ + Br⁻ + H₂O
Materials:
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Magnesium turnings
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Ethyl bromide
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Anhydrous tetrahydrofuran (THF)
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Dry acetylene gas
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3-Pentanone
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Diethyl ether
Procedure:
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Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon), prepare ethylmagnesium bromide by slowly adding a solution of ethyl bromide in anhydrous THF to magnesium turnings. Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution at 0-10 °C to form a suspension of ethynylmagnesium bromide.
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Reaction with 3-Pentanone: Cool the ethynylmagnesium bromide suspension to 0 °C in an ice bath. Slowly add a solution of 3-pentanone in anhydrous THF to the Grignard reagent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. This will protonate the alkoxide and dissolve the magnesium salts.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude 3-Ethyl-1-pentyn-3-ol is typically purified by vacuum distillation .
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Set up a fractional distillation apparatus suitable for reduced pressure.
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Heat the crude oil under vacuum.
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Collect the fraction boiling at the appropriate temperature range for the applied pressure. The literature boiling point is 138-140 °C at atmospheric pressure, which will be significantly lower under vacuum.
Logical Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of 3-Ethyl-1-pentyn-3-ol.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Table 3: Key Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Data available on SpectraBase. Typical signals would include triplets and quartets for the ethyl groups, a singlet for the hydroxyl proton, and a singlet for the acetylenic proton. | [3] |
| ¹³C NMR | Data available on SpectraBase. Characteristic peaks include those for the sp-hybridized carbons of the alkyne, the quaternary carbinol carbon, and the carbons of the ethyl groups. | [3][4] |
| IR Spectroscopy | Expected absorptions include a strong, broad band around 3300-3400 cm⁻¹ (O-H stretch), a sharp band around 3300 cm⁻¹ (≡C-H stretch), and a weak band around 2100 cm⁻¹ (C≡C stretch). | [3] |
| Mass Spectrometry | The NIST Mass Spectrometry Data Center reports a top peak (m/z) at 83. | [3] |
Safety and Handling
3-Ethyl-1-pentyn-3-ol is a flammable liquid and vapor.[3] Appropriate safety precautions must be taken during its handling and storage.
Table 4: Hazard Information
| Hazard | GHS Classification | Precautionary Statements | Reference |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor | [3] |
| GHS Pictogram | GHS02 (Flame) | ||
| Signal Word | Warning | ||
| Flash Point | 37 °C (98.6 °F) - closed cup | ||
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Incompatible with strong oxidizing agents. | P210, P233, P403+P235 | [2][3] |
Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
